Imidazo[1,2-a][1,3,5]triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,2-a][1,3,5]triazin-2-amine is a heterocyclic compound that features a fused ring system composed of an imidazole ring and a triazine ring. This compound is of significant interest in the fields of medicinal chemistry and synthetic organic chemistry due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iodine-mediated Annulation: One common method for synthesizing imidazo[1,2-a][1,3,5]triazin-2-amine involves the iodine-mediated annulation of 2-amino-1,3,5-triazines with ketones.
N-Bromosuccinimide (NBS)-mediated Coupling: Another method involves the NBS-mediated coupling of 2-amino-1,3,5-triazines with 1,3-dicarbonyl compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be adapted for large-scale production due to their straightforward and scalable nature.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Imidazo[1,2-a][1,3,5]triazin-2-amine can undergo oxidation reactions, often facilitated by oxidizing agents such as iodine or NBS
Substitution: The compound can participate in substitution reactions, particularly when functionalized with various substituents on the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: Iodine, NBS
Solvents: Common solvents include acetonitrile and dichloromethane
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a][1,3,5]triazin-2-amines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Imidazo[1,2-a][1,3,5]triazin-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Synthetic Biology: It is used in the development of artificially expanded genetic information systems (AEGIS), where it serves as a component of an expanded DNA alphabet.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or photonic properties.
Wirkmechanismus
The mechanism of action of imidazo[1,2-a][1,3,5]triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. In the context of synthetic biology, it pairs with complementary nucleobases to form stable DNA structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system but differ in the nature of the heteroatoms present in the rings.
Imidazo[1,2-a]pyrazines: These compounds also feature a fused ring system and are known for their versatility in organic synthesis and drug development.
Uniqueness
Imidazo[1,2-a][1,3,5]triazin-2-amine is unique due to its specific ring fusion and the presence of both nitrogen and carbon atoms in the triazine ring. This structural feature imparts distinct electronic properties and reactivity, making it a valuable scaffold in various fields of research .
Eigenschaften
Molekularformel |
C5H5N5 |
---|---|
Molekulargewicht |
135.13 g/mol |
IUPAC-Name |
imidazo[1,2-a][1,3,5]triazin-2-amine |
InChI |
InChI=1S/C5H5N5/c6-4-8-3-10-2-1-7-5(10)9-4/h1-3H,(H2,6,7,9) |
InChI-Schlüssel |
DUAINEGHLXBBLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=NC(=NC2=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.